2-Amino-3,5-dibromobenzaldehyde CAS number 50910-55-9
2-Amino-3,5-dibromobenzaldehyde CAS number 50910-55-9
An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde (CAS: 50910-55-9)
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis.
Physicochemical Properties
2-Amino-3,5-dibromobenzaldehyde is a yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50910-55-9 | [3] |
| Molecular Formula | C₇H₅Br₂NO | [4][5][6] |
| Molecular Weight | 278.93 g/mol | [3][6] |
| Melting Point | 130-135 °C | [1][2][5] |
| Boiling Point | 319.9 ± 42.0 °C (Predicted) | [2][5] |
| Appearance | Yellow crystalline powder | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| EINECS Number | 256-497-0 | [4] |
| InChI Key | RCPAZWISSAVDEA-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)N)Br)Br | [4][6] |
Synthesis and Experimental Protocols
The most common synthesis route starts from o-nitrobenzaldehyde, involving a reduction of the nitro group followed by bromination.[3] An alternative method involves the direct bromination of 2-aminobenzaldehyde (B1207257).
Method 1: From o-Nitrobenzaldehyde (Reduction and Bromination)
This method involves a two-step, one-pot synthesis where o-nitrobenzaldehyde is first reduced to o-aminobenzaldehyde using iron powder in an acidic medium, which is then directly brominated without intermediate purification to yield the final product.[3][7][8] This process is noted for its high yield (>90%) and purity (>99.0%).[7][8]
-
Add o-nitrobenzaldehyde (e.g., 1.5g, 10mmol), absolute ethanol (B145695) (e.g., 40mL), and distilled water (e.g., 10mL) to a three-neck flask and stir at room temperature.[7]
-
To the mixture, add glacial acetic acid (e.g., 31mL) and reduced iron powder (e.g., 2.2g, 40mmol).[7][8] Add 3-4 drops of concentrated HCl as a catalyst.[7]
-
Heat the mixture to 90°C and reflux for 60 minutes to reduce the nitro group.[7]
-
After the reaction, cool the flask in a cold trap to 0°C.[7]
-
Once cooled, add bromine (e.g., 6.2g, 40mmol) dropwise.[7]
-
Allow the reaction to proceed at room temperature for 150 minutes.[7][8]
-
The resulting product, 2-amino-3,5-dibromobenzaldehyde, can then be isolated via filtration.[8]
Caption: Synthesis pathway from o-nitrobenzaldehyde.
Method 2: From 2-Aminobenzaldehyde (Direct Bromination)
This method utilizes 2-aminobenzaldehyde as the starting material and introduces bromine via an electrophilic aromatic substitution reaction.[3] The amino group directs the bromine atoms to the ortho and para positions.[3]
-
Dissolve 2-aminobenzaldehyde (e.g., 8.26 mmol) in ethanol (50.00 mL) and stir the solution at 20°C.[9]
-
Prepare a solution of bromine (2.91 g, 18.2 mmol) in water (75.00 mL) containing potassium bromide (KBr, 8.93 g).[9]
-
Add the bromine-KBr solution dropwise to the 2-aminobenzaldehyde solution over 10 minutes. A yellow product will precipitate.[9]
-
Stir the resulting suspension for 1 hour.[9]
-
After stirring, cool the mixture and add excess sodium bicarbonate (NaHCO₃) solution.[9]
-
Collect the crude product by filtration.[9]
-
The final product can be purified by crystallization from ethanol.[9] A yield of 91.1% and purity of 99.4% have been reported with this method.[1][2]
Applications in Drug Development and Chemical Synthesis
2-Amino-3,5-dibromobenzaldehyde is a significant building block in the synthesis of various bioactive compounds and ligands.
Intermediate for Mucolytic Agents
It is a crucial intermediate in the industrial synthesis of the mucolytic agents Ambroxol and Bromhexine.[1][4][8] The synthesis of Ambroxol involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[7][8]
Caption: Role in the synthesis of Ambroxol.
Synthesis of Schiff Base Ligands
The compound is used to prepare tetradentate Schiff base ligands through condensation reactions with aliphatic diamines.[1][2][4] These ligands can coordinate with metal ions like nickel(II) and oxovanadium(IV) to form complexes with notable thermal stability and catalytic properties, which are valuable in materials science and catalysis research.[4]
Caption: Formation of Schiff base metal complexes.
Spectroscopic Data
Characterization of 2-Amino-3,5-dibromobenzaldehyde is typically performed using NMR spectroscopy and mass spectrometry.
| Spectrum Type | Solvent | Key Chemical Shifts (δ, ppm) |
| ¹H NMR | Chloroform-d₁ | Aldehyde proton (~9.8 ppm), aromatic protons, amine protons.[3] |
| ¹³C NMR | DMSO-d₆ | Specific shifts are available in spectral databases.[3] |
| Mass Spec | - | MS, IR, and other spectral data are available from chemical suppliers and databases.[10] |
Safety and Handling
Hazard Identification
-
GHS Classification: Warning. H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) are the most common hazard statements.[6][11]
-
Pictogram: GHS07 (Exclamation mark).
Precautionary Measures & PPE
-
Handling: Minimize dust generation.[12] Use in a well-ventilated area.[12] Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[12] Keep in a dark place, sealed in dry conditions at room temperature.[2]
-
Personal Protective Equipment (PPE):
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11][13]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[11][13]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[11][13]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Get medical help.[11][12]
Fire-Fighting and Spills
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][13]
-
Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[12]
References
- 1. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 [chemicalbook.com]
- 2. 2-Amino-3,5-dibromobenzaldehyde CAS#: 50910-55-9 [m.chemicalbook.com]
- 3. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | Benchchem [benchchem.com]
- 4. 2-Amino-3,5-dibromobenzaldehyde (ADBA) Online | 2-Amino-3,5-dibromobenzaldehyde (ADBA) Manufacturer and Suppliers [scimplify.com]
- 5. chembk.com [chembk.com]
- 6. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Amino-3,5-dibromobenzaldehyde(50910-55-9) MS spectrum [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. 2-Amino-3,5-dibromobenzaldehyde - Safety Data Sheet [chemicalbook.com]
